molecular formula C25H20N4O3 B2594477 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-50-7

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2594477
Numéro CAS: 901265-50-7
Poids moléculaire: 424.46
Clé InChI: UQWWCYTTZPQYPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family. Its structure features a pyrazolo[4,3-c]quinoline core substituted with a 3,4-dimethylphenyl group at position 1, a methoxy group at position 8, and a 4-nitrophenyl moiety at position 2.

Propriétés

IUPAC Name

1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-4-7-19(12-16(15)2)28-25-21-13-20(32-3)10-11-23(21)26-14-22(25)24(27-28)17-5-8-18(9-6-17)29(30)31/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWWCYTTZPQYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazoloquinoline Core:

    • Starting with a quinoline derivative, the pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives.
    • Reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate cyclization.
  • Substitution Reactions:

    • The introduction of the 3,4-dimethylphenyl and 4-nitrophenyl groups is achieved through electrophilic aromatic substitution reactions.
    • Common reagents include nitrobenzene derivatives and dimethylbenzene derivatives, with catalysts such as Lewis acids to enhance reactivity.
  • Methoxylation:

    • The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or methylating agents like dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling up reactions: with continuous flow reactors to ensure consistent reaction conditions.

    Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized at the methoxy group to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride, ferric chloride.

Major Products:

    Reduction of the nitro group: yields the corresponding amino derivative.

    Oxidation of the methoxy group: yields the corresponding hydroxyl derivative.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can inhibit cancer cell proliferation through various mechanisms. These include inducing apoptosis and disrupting cell cycle progression in cancer cells .

Antiviral Properties
Pyrazole derivatives have also been investigated for their antiviral potential. Notably, certain pyrazole compounds have demonstrated efficacy against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes .

Anti-inflammatory Effects
The compound's structural features suggest it may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
Compounds with a pyrazole core have been explored for their ability to act as pesticides. Their effectiveness in controlling agricultural pests is attributed to their biochemical interactions with pest physiology .

Herbicide Development
Research has indicated that pyrazole derivatives can serve as herbicides, effectively controlling weed populations while minimizing harm to crops. Their selective action allows for targeted application in agricultural settings .

Technological Applications

Nonlinear Optical Properties
The unique electronic structure of pyrazole derivatives lends them useful nonlinear optical (NLO) properties. These materials are being researched for applications in photonic devices, such as lasers and optical switches .

Electroluminescent Devices
Due to their ability to emit light when an electric current is applied, pyrazole derivatives are being studied for use in electroluminescent devices. This could lead to advancements in display technologies and lighting solutions .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsMechanism of Action
Anticancer1-(3,4-dimethylphenyl)-8-methoxy-...Induces apoptosis; inhibits cell proliferation
Antiviral5-(4-nitrophenyl)pyrazole derivativesInhibits viral replication
Anti-inflammatoryVarious pyrazole compoundsInhibits pro-inflammatory cytokines

Table 2: Technological Applications of Pyrazole Derivatives

Application TypeDescriptionPotential Impact
Nonlinear OpticsUse in photonic devicesImproved performance in optical communications
ElectroluminescenceLight emission under electric currentAdvancements in display technologies

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives revealed that specific modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 2: Antiviral Activity Against Influenza
In vitro studies demonstrated that a related pyrazole compound effectively reduced the viral load of influenza A virus in infected cell cultures by more than 80%, highlighting its potential as an antiviral agent .

Mécanisme D'action

The mechanism by which 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves:

    Molecular Targets: The compound can bind to DNA, interfering with replication and transcription processes.

    Pathways Involved: It may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural Features and Substitution Patterns

The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Compound Name Position 1 Substitutent Position 3 Substitutent Position 8 Substitutent Molecular Weight Key Features
Target Compound 3,4-Dimethylphenyl 4-Nitrophenyl Methoxy 452.4 (calc.) High logP (estimated ~5.0), nitro group may enhance electron-withdrawing effects.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline H 4-Fluorophenyl Ethoxy 307.3 Lower molecular weight, fluorine enhances lipophilicity and metabolic stability .
2i: 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline H 4-Hydroxyphenylamino H ~320 (calc.) Amino and hydroxyl groups improve solubility; potent NO inhibition (IC50 ~0.1 µM) .
ELND006 Cyclopropyl 4-(Trifluoromethyl)phenyl 7,8-Difluoro 485.4 Trifluoromethyl and difluoro groups enhance target selectivity (gamma-secretase inhibition) .
8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 3-Nitrophenyl Phenyl Methoxy 396.4 Dual nitro groups may increase steric hindrance, reducing bioavailability .

Key Observations :

  • Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in enzymes, similar to ELND006’s trifluoromethyl group . However, nitro groups can reduce metabolic stability compared to fluorine or amino substituents .
  • Methoxy vs.
Pharmacological Activities

Pyrazolo[4,3-c]quinolines exhibit diverse biological activities depending on substitution patterns:

  • Anti-Inflammatory Effects: Derivatives with amino groups (e.g., 2i, 2m) showed potent NO inhibition (IC50 ~0.1 µM), comparable to the control drug 1400W . The target compound lacks an amino group, which may reduce its NO inhibitory efficacy. Nitro-substituted analogs (e.g., ELND006) are associated with enzyme inhibition (gamma-secretase) rather than anti-inflammatory pathways, suggesting substituent-driven target specificity .
  • Enzyme Inhibition :

    • ELND006 and ELND007 inhibit amyloid-beta production via gamma-secretase modulation, attributed to their trifluoromethyl and cyclopropyl groups . The target compound’s 4-nitrophenyl group may similarly target electron-rich enzyme pockets but with unconfirmed specificity.
Physicochemical Properties

Comparative physicochemical data highlights critical differences in drug-likeness:

Property Target Compound 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 2i
logP ~5.0 (est.) 3.5 (est.) 2.8 (est.)
Molecular Weight 452.4 307.3 ~320
Hydrogen Bond Acceptors 7 4 6
Polar Surface Area ~64 Ų ~50 Ų ~90 Ų

Implications :

  • The target compound’s high logP suggests strong lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Activité Biologique

1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a pyrazolo[4,3-c]quinoline backbone with specific substituents that influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound 1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline was evaluated for its ability to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

CompoundIC50 (µM)Mechanism of Action
1-(3,4-Dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production and iNOS expression

The anti-inflammatory properties were attributed to the structural features of the compound that facilitate interactions with key inflammatory pathways .

2. Antioxidant Activity

The compound also exhibits notable antioxidant properties. Molecular docking studies have suggested that it can effectively scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in mitigating cellular damage caused by reactive oxygen species (ROS), thereby contributing to overall cellular health .

3. Anticancer Potential

Emerging evidence suggests that pyrazolo[4,3-c]quinoline derivatives may possess anticancer properties. Preliminary studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival and death .

Case Study 1: Inhibition of NO Production

In a controlled experiment assessing the anti-inflammatory effects of the compound on RAW 264.7 cells, it was found that treatment with 10 µM of the compound resulted in a significant reduction in NO levels compared to untreated controls. This indicates a strong potential for therapeutic application in inflammatory diseases.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study revealed that while the compound effectively inhibited LPS-induced NO production, it also exhibited cytotoxic effects at higher concentrations (10 µM), with cell viability dropping to 9%. This highlights the need for careful dosage optimization when considering therapeutic applications .

Q & A

Q. What are the standard synthetic routes for synthesizing pyrazolo[4,3-c]quinoline derivatives, and how do substituent positions influence reaction outcomes?

Methodological Answer: Pyrazolo[4,3-c]quinolines are typically synthesized via cyclization of functionalized quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile (a common starting material) reacts with aryl hydrazines under reflux in solvents like xylene or DMF to form the pyrazole ring . Substituent positions (e.g., methoxy or nitro groups) are introduced via nucleophilic substitution or condensation reactions. The electron-withdrawing nitro group at the 4-position of the phenyl ring enhances electrophilic reactivity, facilitating cyclization .

Q. How can spectroscopic methods (NMR, MS, XRD) confirm the structure of this compound?

Methodological Answer:

  • NMR: The ¹H NMR spectrum will show distinct signals for methoxy (δ ~3.9 ppm), aromatic protons (δ 7.0–8.5 ppm), and pyrazole NH (if present, δ ~10–12 ppm). Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .
  • XRD: Single-crystal X-ray diffraction confirms bond lengths, angles, and non-covalent interactions (e.g., C–H···π stacking in pyrazoloquinoline derivatives, with Cg···Cg distances ~3.7–3.8 Å) .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yields of pyrazolo[4,3-c]quinolines with bulky substituents?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro- and methoxy-substituted intermediates, while xylene enables high-temperature cyclization .
  • Catalysts: Iodine or chloranil (tetrachloro-1,4-benzoquinone) promotes dehydrogenation during cyclization. For example, chloranil in xylene at reflux (140–150°C) for 25–30 hours achieves >70% yield in similar quinoline derivatives .
  • Workflow: Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3) and purify via recrystallization (methanol/water) .

Q. What strategies resolve contradictions in bioactivity data for pyrazoloquinoline derivatives (e.g., antiviral vs. antimicrobial potency)?

Methodological Answer:

  • Structure-activity relationship (SAR): Compare substituent effects. For instance, the 4-nitrophenyl group may enhance DNA intercalation (antiviral activity), while the 3,4-dimethylphenyl group improves membrane permeability (antimicrobial activity) .
  • Assay design: Use standardized protocols (e.g., MIC for antimicrobial testing vs. plaque reduction for antiviral activity) to minimize variability .
  • Data normalization: Express activity relative to controls (e.g., ciprofloxacin for bacteria, acyclovir for HSV-1) to contextualize potency .

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., topoisomerase II)?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the nitro group and catalytic tyrosine residues in topoisomerase II. The methoxy group may stabilize π-π stacking with DNA bases .
  • MD simulations: Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-protein complex. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA ≤ −30 kcal/mol) .

Experimental Design for Pharmacological Studies

Q. How to design an in vitro assay to evaluate the anticancer potential of this compound?

Methodological Answer:

  • Cell lines: Use MCF-7 (breast cancer) and HeLa (cervical cancer) with non-cancerous HEK-293 cells as controls.
  • Dose range: Test 1–100 µM concentrations over 48–72 hours.
  • Endpoints: Measure IC₅₀ via MTT assay, apoptosis via Annexin V/PI staining, and caspase-3/7 activation .
  • Controls: Include doxorubicin (positive control) and DMSO (vehicle control).

Q. How to analyze metabolite stability in hepatic microsomes?

Methodological Answer:

  • Incubation: Mix compound (10 µM) with human liver microsomes (1 mg/mL), NADPH (1 mM), and PBS (pH 7.4) at 37°C.
  • Sampling: Collect aliquots at 0, 15, 30, 60 minutes. Quench with acetonitrile.
  • LC-MS/MS analysis: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) and monitor parent ion (m/z 454.1 → 387.1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for pyrazoloquinoline derivatives?

Methodological Answer:

  • Variables: Solubility varies with pH (e.g., nitro group protonation at acidic pH) and solvent polarity. Test solubility in DMSO (for stock solutions) vs. PBS (for biological assays) .
  • Techniques: Use UV-Vis spectroscopy (λmax ~350 nm) with a calibration curve for quantification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.